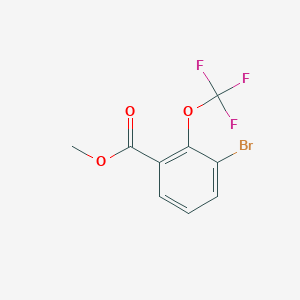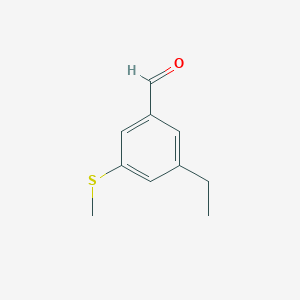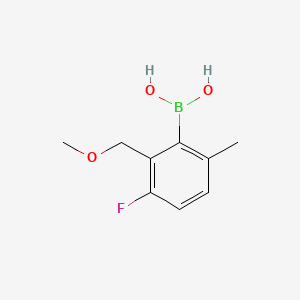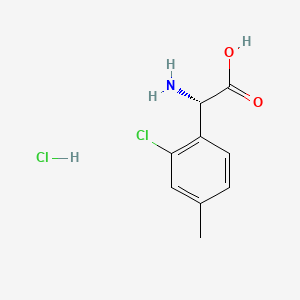
2-Phenyl-2-(pyridin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(pyridin-2-yl)butanamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of a phenyl group attached to an acetamide moiety The structure of this compound includes a phenyl group and a pyridin-2-yl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(pyridin-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with phenylacetic acid in the presence of a base, such as potassium carbonate, to form the corresponding phenylacetic acid derivative. This intermediate is then reacted with butanoyl chloride in the presence of a catalyst, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-2-(pyridin-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-(pyridin-3-yl)butanamide: Similar structure but with the pyridine ring attached at the 3-position.
2-Phenyl-2-(pyridin-4-yl)butanamide: Similar structure but with the pyridine ring attached at the 4-position.
Phenylacetamide: Lacks the pyridine ring, making it less complex.
Uniqueness
2-Phenyl-2-(pyridin-2-yl)butanamide is unique due to the specific positioning of the pyridine ring at the 2-position, which can influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to its analogs.
Propiedades
Número CAS |
19395-43-8 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-phenyl-2-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C15H16N2O/c1-2-15(14(16)18,12-8-4-3-5-9-12)13-10-6-7-11-17-13/h3-11H,2H2,1H3,(H2,16,18) |
Clave InChI |
DSPGXFVFVKDAKT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


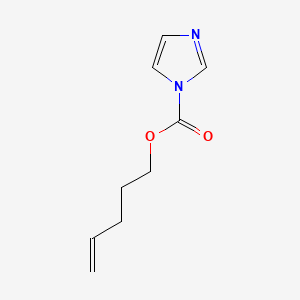


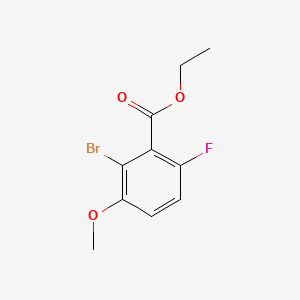
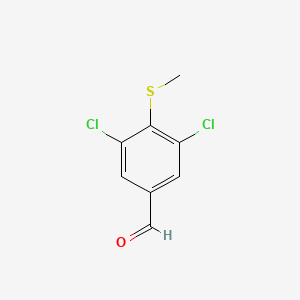
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)
